molecular formula C18H21N5O B249536 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine

1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine

Numéro de catalogue B249536
Poids moléculaire: 323.4 g/mol
Clé InChI: CQEMWZHMEWYLJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine, also known as EMA-401, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA-401 is a selective angiotensin II type 2 (AT2) receptor antagonist, which has been shown to have promising effects in the treatment of chronic pain and other inflammatory conditions.

Mécanisme D'action

1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine selectively blocks the AT2 receptor, which is predominantly expressed in sensory neurons and immune cells. By blocking the AT2 receptor, 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine reduces the activity of pro-inflammatory cytokines and chemokines, leading to a reduction in pain and inflammation.
Biochemical and physiological effects:
1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine has been shown to have several biochemical and physiological effects, including a reduction in pain and inflammation, as well as improvements in muscle function and joint mobility. 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine is its selectivity for the AT2 receptor, which allows for targeted inhibition of pro-inflammatory cytokines and chemokines. However, one of the limitations of 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Orientations Futures

Future research on 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine may focus on optimizing its potency and efficacy, as well as investigating its potential applications in other inflammatory conditions. Additionally, further studies may explore the safety and tolerability of 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine in clinical trials, as well as its potential for combination therapy with other anti-inflammatory drugs. Overall, 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine shows promising potential as a novel therapeutic agent for the treatment of chronic pain and other inflammatory conditions.

Méthodes De Synthèse

The synthesis of 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine involves a multi-step process that begins with the reaction of 4-(4-methylbenzyloxy)benzaldehyde with ethyl 2-bromoacetate to form 1-ethyl-4-(4-methylbenzyloxy)benzylidene-2-bromoacetate. This intermediate is then treated with sodium azide to form 1-ethyl-4-(4-methylbenzyloxy)benzyl azide, which is further reacted with triethylorthoformate and acetic anhydride to form 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine.

Applications De Recherche Scientifique

1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and other inflammatory conditions. Several preclinical studies have demonstrated the efficacy of 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine in reducing pain and inflammation in animal models of neuropathic pain, osteoarthritis, and inflammatory bowel disease.

Propriétés

Nom du produit

1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine

Formule moléculaire

C18H21N5O

Poids moléculaire

323.4 g/mol

Nom IUPAC

1-ethyl-N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine

InChI

InChI=1S/C18H21N5O/c1-3-23-18(20-21-22-23)19-12-15-8-10-17(11-9-15)24-13-16-6-4-14(2)5-7-16/h4-11H,3,12-13H2,1-2H3,(H,19,20,22)

Clé InChI

CQEMWZHMEWYLJS-UHFFFAOYSA-N

SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C

SMILES canonique

CCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.